molecular formula C17H16N4O4 B7704744 N-cyclopentyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline

N-cyclopentyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline

Cat. No.: B7704744
M. Wt: 340.33 g/mol
InChI Key: LGRURYMYKMYRPB-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, and a nitroaniline moiety

Properties

IUPAC Name

N-cyclopentyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-21(23)14-10-11(7-8-13(14)18-12-4-1-2-5-12)17-19-16(20-25-17)15-6-3-9-24-15/h3,6-10,12,18H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRURYMYKMYRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of a hydrazide with a nitrile in the presence of a dehydrating agent, such as phosphorus oxychloride.

    Coupling Reactions: The furan and oxadiazole rings are then coupled with an aniline derivative through a series of nucleophilic substitution reactions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of the aniline derivative using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Furanones or other oxygenated furan derivatives.

    Reduction: N-cyclopentyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-aminoaniline.

    Substitution: Halogenated or sulfonated derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline involves its interaction with biological targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The furan and oxadiazole rings may also interact with specific proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-aminoaniline: Similar structure but with an amino group instead of a nitro group.

    N-cyclopentyl-4-[3-(furan-2-yl)-1,2,4-thiadiazol-5-yl]-2-nitroaniline: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

N-cyclopentyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline is unique due to the combination of the furan, oxadiazole, and nitroaniline moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

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